molecular formula C4H5Br3O2 B1618983 Tribromoethyl acetate CAS No. 599-99-5

Tribromoethyl acetate

Cat. No.: B1618983
CAS No.: 599-99-5
M. Wt: 324.79 g/mol
InChI Key: ZZUKBDJWZXVOQG-UHFFFAOYSA-N
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Description

Tribromoethyl acetate is a chemical compound with the formula C4H5Br3O2. It is an ester derived from tribromoethanol and acetic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoethyl acetate can be synthesized through the esterification of tribromoethanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to optimize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tribromoethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield tribromoethanol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Elimination Reactions: Bases such as sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond, with water acting as the nucleophile.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Elimination Reactions: Alkenes and other unsaturated compounds.

    Hydrolysis: Tribromoethanol and acetic acid.

Scientific Research Applications

Tribromoethyl acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: this compound is used in the development of new drugs and therapeutic agents.

    Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme activity.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Tribromoethyl acetate exerts its effects through various mechanisms, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Tribromoethanol: A related compound with similar reactivity and applications.

    Trichloroethyl acetate: Another ester with comparable chemical properties but different halogen atoms.

    Dibromoethyl acetate: A compound with two bromine atoms instead of three, leading to different reactivity and applications.

Uniqueness

Tribromoethyl acetate is unique due to its three bromine atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2,2,2-tribromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKBDJWZXVOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Br)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870665
Record name Ethyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-99-5
Record name Ethyl 2,2,2-tribromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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